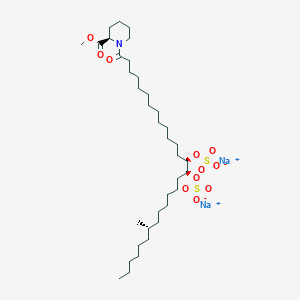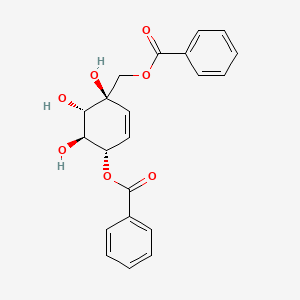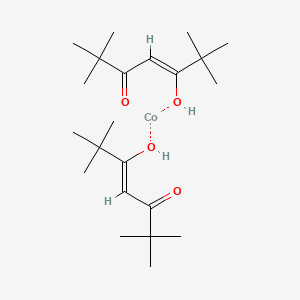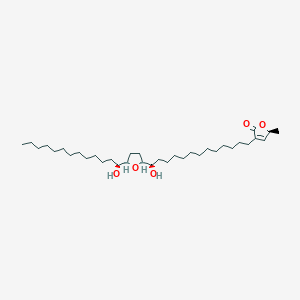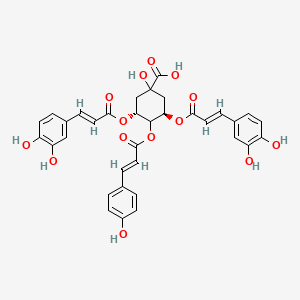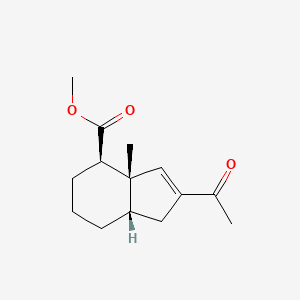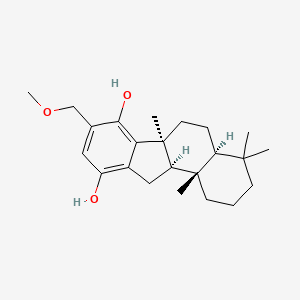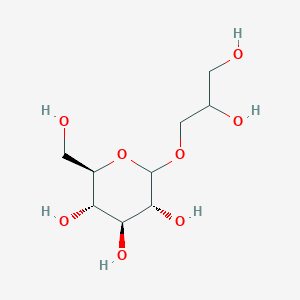
7,8,3',4'-tetrahydroxyflavanone
Übersicht
Beschreibung
3’,4’,7,8-Tetrahydroxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is characterized by the presence of four hydroxyl groups attached to the flavanone backbone. This compound is naturally found in various plants and has been studied for its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’,4’,7,8-Tetrahydroxyflavanone can be synthesized through the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process involves boiling the chalcone with methanolic hydrochloric acid . Another method involves the demethoxymethylation of 2’,3’,4,4’,6’-pentakis(methoxymethoxy)chalcone, followed by condensation with p-methoxymethoxybenzaldehyde .
Industrial Production Methods: Industrial production of 3’,4’,7,8-Tetrahydroxyflavanone typically involves extraction from natural sources such as Acacia confusa . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3’,4’,7,8-Tetrahydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydroflavanones.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anti-cancer and anti-viral activities.
Industry: Used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Wirkmechanismus
3’,4’,7,8-Tetrahydroxyflavanone can be compared with other similar flavonoid compounds:
Fisetin (3,7,3’,4’-Tetrahydroxyflavone): Both compounds have antioxidant and anti-inflammatory properties, but fisetin is more widely studied for its anti-cancer activities.
Naringenin (4’,5,7-Trihydroxyflavanone): Naringenin lacks the hydroxyl groups at positions 3’ and 8, which may affect its biological activity.
Hesperetin (3’,5,7-Trihydroxy-4’-methoxyflavanone): Hesperetin has a methoxy group at position 4’, which may influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- Fisetin
- Naringenin
- Hesperetin
- Eriodictyol
3’,4’,7,8-Tetrahydroxyflavanone stands out due to its unique hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNWCMRCGXRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


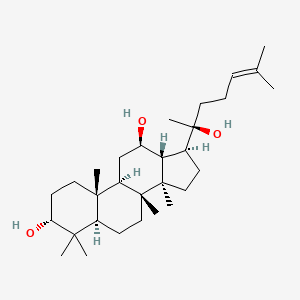
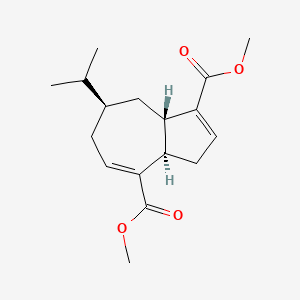

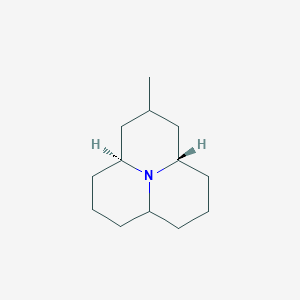
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1254047.png)
